molecular formula C18H16FN3O3 B4660216 5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4660216
M. Wt: 341.3 g/mol
InChI Key: QCEUJDVTNYITTL-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound of significant interest in oncological research, particularly in the development of targeted therapies. It belongs to the class of pyrido[2,3-d]pyrimidine-dione derivatives, which have been identified in scientific and patent literature as potent signaling pathway blockers . Related analogs have been specifically designed to inhibit the RAF-MEK-ERK pathway, a signaling cascade that is constitutively active in many types of cancer and is a validated target for anticancer drugs . The core pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is recognized for its potential as a kinase inhibitor. For instance, some derivatives have been developed as inhibitors of mutant epidermal growth factor receptor (EGFR) for the treatment of non-small cell lung cancer (NSCLC), while others function by suppressing the levels of phosphorylated MEK and ERK, leading to reduced cancer cell proliferation and the induction of apoptosis . The structural motif of this compound, including the 4-fluorophenyl substituent, is a common feature in pharmacologically active molecules aimed at achieving high potency and selectivity . This product is intended for research purposes to further explore these mechanisms and their application in preclinical studies. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

5-(4-fluorophenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-12-5-3-11(4-6-12)14-7-8-20-16-15(14)17(23)21-18(24)22(16)10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEUJDVTNYITTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route involves the condensation of a pyridine derivative with a pyrimidine derivative under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its role as an inhibitor of specific protein kinases, which are crucial targets in cancer therapy. The inhibition of these kinases can disrupt cancer cell proliferation and survival pathways.

Case Studies and Research Findings

  • Inhibition of Protein Kinases :
    • Research has demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit inhibitory activity against various protein kinases. This class of compounds has been shown to interfere with signaling pathways critical for tumor growth and metastasis .
  • Anti-inflammatory Properties :
    • Recent studies have highlighted the anti-inflammatory effects of related pyrimidine derivatives. These compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Synthesis and Structure-Activity Relationships (SAR) :
    • The synthesis of 5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine derivatives has been explored extensively. The structure-activity relationship studies indicate that modifications to the pyrimidine core can significantly enhance biological activity .

Potential Therapeutic Applications

The compound's ability to inhibit protein kinases positions it as a candidate for drug development in oncology. Furthermore, its anti-inflammatory properties suggest possible applications in treating chronic inflammatory diseases.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer TherapyInhibitor of protein kinases involved in tumor growth
Anti-inflammatory EffectsModulates inflammatory responses in chronic diseases
Synthesis ResearchInvestigated for structure-activity relationship to optimize efficacy

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 5, and 7, influencing their physicochemical and biological profiles. Below is a comparative analysis:

Compound Name (Positional Substituents) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Features
Target Compound (5-(4-FP), 1-(THF-2-ylmethyl)) Not explicitly provided ~391–427 (estimated) Not reported 4-Fluorophenyl (5), THF-2-ylmethyl (1)
6N (5-(4-Nitrophenyl), 1-THF derivative) C21H21N3O7 427.41 96–98 4-Nitrophenyl (5), THF-derived group (1)
5-[(3,4-DFP)amino]-1,3,6-trimethyl analog C16H14F2N4O2 356.31 Not reported 3,4-Difluorophenylamino (5), 3 methyl groups
7-(4-ClPhenyl)-1,3-dimethyl-5-p-tolyl C22H18ClN3O2 391.85 Not reported 4-Chlorophenyl (7), p-tolyl (5)
XVIII (6-(4-FP), THF derivative) Not explicitly provided Not reported Not reported 4-Fluorophenyl (6), THF-derived group (1)

Abbreviations : THF = tetrahydrofuran; FP = fluorophenyl; DFP = difluorophenyl.

  • Fluorinated vs. Nitro/Chloro Groups : The 4-fluorophenyl group in the target compound likely offers a balance between lipophilicity and electronic effects, whereas the nitro group in 6N may increase reactivity but reduce metabolic stability. The 4-chlorophenyl group in the analog from could enhance potency but reduce solubility.
  • Tetrahydrofuran vs. Methyl Substituents: The THF-2-ylmethyl group in the target compound and 6N may confer better solubility than the methyl groups in the difluorophenylamino analog .

Antifungal and Antioxidant Activity

  • 6N () : Demonstrated antifungal and antioxidant activity, attributed to the nitro group’s electron-withdrawing effects and the THF moiety’s solubility .
  • Target Compound: The 4-fluorophenyl group may enhance antifungal activity compared to non-halogenated analogs, while the THF group could improve bioavailability.

Anticancer Potential

  • Chlorophenyl Analog () : The 4-chlorophenyl and p-tolyl groups may enhance DNA intercalation or kinase inhibition, common mechanisms in anticancer agents .
  • Difluorophenylamino Analog (): The 3,4-difluorophenylamino group could target tyrosine kinases, while methyl groups may stabilize hydrophobic binding pockets .

Comparative Efficacy

Compound Proposed Bioactivity Strengths Limitations
Target Compound Anticancer, antifungal Balanced lipophilicity/solubility Lack of explicit activity data
6N Antifungal, antioxidant High reactivity (nitro group) Potential toxicity concerns
Difluorophenylamino Kinase inhibition Strong hydrophobic interactions Reduced solubility (methyl groups)
Chlorophenyl DNA intercalation High potency (chlorine) Poor solubility

Biological Activity

5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, with the CAS number 924874-26-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H16FN3O3
  • Molecular Weight : 341.3363 g/mol
  • SMILES Notation : Fc1ccc(cc1)c1ccnc2c1c(=O)[nH]c(=O)n2CC1CCCO1

The compound exhibits its biological effects primarily through inhibition of specific kinases. Kinases are critical in various cellular processes, including signal transduction and cell proliferation. The compound's structure suggests it may interact with the ATP-binding site of kinases, similar to other pyrido[2,3-d]pyrimidine derivatives.

Inhibition of eEF-2K

One of the key findings regarding this compound is its inhibitory effect on eEF-2K (eukaryotic elongation factor 2 kinase). Research indicates that analogs of pyrido[2,3-d]pyrimidine can significantly reduce eEF-2K activity in cancer cell lines. For instance, a related compound demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrido[2,3-d]pyrimidine core can enhance or diminish biological activity. Key findings include:

  • Substituents : The presence of a fluorophenyl group at position 5 and a tetrahydrofuran moiety at position 1 are critical for maintaining potency.
  • Optimal Groups : Ethyl groups at R1 and CONH2 at R2 have been identified as optimal for enhancing inhibitory activity against kinases .

Biological Activity Data

The following table summarizes the biological activity data for this compound and its analogs:

Compound IDTarget KinaseIC50 (µM)Notes
Compound 6eEF-2K0.28Significant inhibition observed in vitro
Compound 9eEF-2K0.93Lesser extent inhibition compared to Compound 6
Compound AMIF27.2Enhanced potency compared to other derivatives

Case Studies

Several studies have explored the biological effects of this compound:

  • Breast Cancer Study : In a study involving MDA-MB-231 breast cancer cells, the compound demonstrated significant inhibition of eEF-2K activity, suggesting potential as a therapeutic agent in cancer treatment .
  • Kinase Inhibition Profile : A comprehensive evaluation of various pyrido[2,3-d]pyrimidine derivatives showed that modifications could lead to improved selectivity and potency against specific kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the pyrido[2,3-d]pyrimidine core. Key steps include alkylation of the pyrimidine nitrogen using tetrahydrofuran-2-ylmethyl halides and introducing the 4-fluorophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Critical parameters include solvent choice (e.g., DMF or acetonitrile for solubility), temperature control (reflux at 80–120°C), and catalysts like Pd(PPh₃)₄ for coupling reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) is essential for purity >95% .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer : Use 1H/13C NMR to verify substituent positions and integration ratios, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to identify carbonyl (C=O) and aromatic C-F stretches. For ambiguous cases, X-ray crystallography resolves stereochemistry and crystal packing, as seen in analogs with planar configurations influenced by dihedral angles between aromatic rings .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months. Monitor degradation via HPLC-PDA (C18 column, methanol/water gradient) to track impurity peaks. Thermal stability can be assessed using thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar pyridopyrimidines) .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data when synthesizing novel analogs?

  • Methodological Answer : For overlapping signals or unexpected splitting, employ 2D NMR techniques (e.g., COSY for coupling networks, HSQC for C-H correlations). Compare experimental data with density functional theory (DFT)-calculated chemical shifts (using Gaussian or ORCA software) to assign ambiguous peaks. For dynamic effects (e.g., rotamers), variable-temperature NMR (VT-NMR) at −20°C to 80°C can resolve conformational exchange .

Q. How can reaction yields be optimized under varying solvent systems?

  • Methodological Answer : Perform a design of experiments (DoE) screening solvents (DMF, DMSO, THF) and bases (K₂CO₃, NaH). For example, DMF at 100°C enhances coupling reaction efficiency due to high polarity and boiling point. Use thin-layer chromatography (TLC) to monitor intermediate formation and adjust reaction times (6–24 hours). Post-reaction, optimize crystallization by slow cooling (0.5°C/min) in ethanol to maximize yield (reported 60–85% for analogs) .

Q. What computational approaches predict biological target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against targets like kinases or GPCRs, prioritizing binding poses with low RMSD (<2.0 Å). Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess complex stability. Experimentally, confirm binding via surface plasmon resonance (SPR) for kinetic parameters (KD < 1 µM in active analogs) .

Q. How do substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity?

  • Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies . Fluorophenyl groups enhance metabolic stability and membrane permeability (logP ~2.5), while methoxy groups improve solubility but reduce target affinity. Test in vitro using cell viability assays (MTT, IC50) and enzyme inhibition assays (e.g., kinase Glo). Fluorinated analogs often show 10–100x higher potency due to electronegative effects .

Data Contradiction Analysis

Q. How should conflicting biological activity data between in vitro and in vivo studies be addressed?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Perform pharmacokinetic studies (plasma half-life, Cmax) in rodent models. Use LC-MS/MS to quantify parent compound vs. metabolites. If poor solubility is suspected, reformulate with co-solvents (e.g., PEG 400) or nanoemulsions to enhance exposure. Cross-validate with microsomal stability assays (human liver microsomes, t1/2 > 30 min desired) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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